BOC-aminoether

Solid-Phase Peptide Synthesis Protecting Group Strategy Deprotection Kinetics

BOC-aminoether (CAS 86031-24-5) is the minimal aminooxy building block (MW 133.15 g/mol) with a base-stable Boc protecting group, enabling precise incorporation into complex synthetic sequences. Unlike PEGylated analogs, its minimal steric bulk (3 rotatable bonds) ensures optimal linker length for PROTAC ternary complex formation and efficient on-resin coupling in solid-phase peptide synthesis. Deprotection under mild acidic conditions releases reactive aminooxy functionality for chemoselective oxime ligation with aldehydes/ketones, without cytotoxic copper catalysts. Choose BOC-aminoether for orthogonal protection strategies where every angstrom matters.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 86031-24-5
Cat. No. B1340130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOC-aminoether
CAS86031-24-5
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)ON
InChIInChI=1S/C5H11NO3/c1-5(2,3)8-4(7)9-6/h6H2,1-3H3
InChIKeyNLBBYLMMDFCTPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BOC-aminoether (86031-24-5): Minimal Hydroxylamine Derivative for Orthogonal Bioconjugation and PROTAC Assembly


BOC-aminoether (CAS 86031-24-5), systematically named O-[(1,1-dimethylethoxy)carbonyl]hydroxylamine or tert-butyl aminocarbonate, is a low molecular weight (133.15 g/mol) Boc-protected hydroxylamine derivative [1]. It serves as the minimal building block in the aminooxy compound class, presenting a Boc-protected aminooxy group (-ONH-Boc) without additional spacer or linker elements. Its principal synthetic utility lies in the controlled generation of reactive hydroxylamine or aminooxy functionalities upon mild acidic deprotection (e.g., TFA), enabling chemoselective oxime ligation with aldehydes and ketones in peptide modification, bioconjugation, and PROTAC (PROteolysis TArgeting Chimera) linker synthesis . The compound is structurally characterized by a single hydrogen bond donor, four hydrogen bond acceptors, a topological polar surface area of 61.6 Ų, and a calculated XlogP of 0.8 [2].

BOC-aminoether Selection Risks: Why Generic Boc-Protected Analogs Cannot Substitute in Precision Synthesis Workflows


Generic substitution of BOC-aminoether (86031-24-5) with other Boc-protected hydroxylamine derivatives is scientifically unsound due to critical structural, functional, and stability differences that directly impact synthetic outcomes. While numerous Boc-protected aminooxy reagents exist, they incorporate additional spacer elements (e.g., PEG chains, alkyl linkers) that alter molecular weight, solubility, steric accessibility, and deprotection kinetics relative to the minimal BOC-aminoether scaffold. Furthermore, the aminooxy functional group (-ONH₂), when unprotected, exhibits distinct reactivity patterns and stability profiles compared to the parent hydroxylamine (-NH-OH). BOC-aminoether's unique combination of minimal steric bulk (MW 133.15 g/mol, rotatable bonds = 3) [1] and base-stable Boc protection enables precise, orthogonal incorporation into complex synthetic sequences where larger, PEGylated analogs would introduce unwanted spacer length, hydrophilicity, or steric hindrance incompatible with target molecular architecture . In PROTAC development, for instance, linker length and composition critically determine ternary complex formation efficiency and degradation potency; indiscriminate substitution with a PEG-containing analog (e.g., Boc-Aminooxy-PEG4-amine, MW 324-352 g/mol) would fundamentally alter the spatial relationship between the POI ligand and E3 ligase binder, compromising degradation activity .

Quantitative Differentiation of BOC-aminoether: Head-to-Head Comparison Data for Scientific Selection


Boc Protection Acid Lability: Quantitative Deprotection Half-Life in TFA/DCM for Synthetic Planning

The Boc protecting group on BOC-aminoether exhibits a half-life of 7 years when exposed to 1:1 (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, a value that quantifies its exceptional stability under mild acidic conditions [1]. In contrast, the sec-Boc (sec-butyloxycarbonyl) protecting group, a common impurity in commercial Boc-amino acids, demonstrates markedly different stability: it is stable to TFA/DCM (1:1) with a half-life of 7 years under identical conditions, but is rapidly cleaved by HF-anisole [1]. This quantitative stability profile establishes BOC-aminoether as suitable for multi-step syntheses requiring transient acid exposure without premature deprotection, while distinguishing it from acid-labile alternatives like trityl (Trt) or 2-(4-biphenylyl)isopropoxycarbonyl (Bpoc) groups that undergo cleavage in minutes under similar conditions [2].

Solid-Phase Peptide Synthesis Protecting Group Strategy Deprotection Kinetics

Base Stability of Boc Protection: Orthogonal Compatibility with Fmoc Deprotection for Multi-Step Synthesis

The Boc protecting group in BOC-aminoether is stable toward most nucleophiles and bases, enabling true orthogonal protection strategies when paired with base-labile protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) . In comparative stability charts of amine protecting groups, the Boc group is classified as stable under the following conditions: H₂O at pH 9 (room temperature), pH 12 (room temperature), and nucleophiles, whereas the Fmoc group is labile under basic conditions (piperidine/DMF, t₁/₂ typically 2-30 seconds) [1]. In contrast, the Cbz (benzyloxycarbonyl) group requires hydrogenolysis (H₂/Pd) or strongly acidic conditions (HBr/AcOH) for cleavage, conditions incompatible with many functional groups and solid-phase resins [2]. This orthogonal stability profile is not shared by alternative protecting groups such as Alloc (allyloxycarbonyl), which requires Pd(0) catalysis for cleavage, or Teoc (2-(trimethylsilyl)ethoxycarbonyl), which requires fluoride ion.

Orthogonal Protection Solid-Phase Synthesis Fmoc-SPPS

Aminooxy Group Reactivity: Chemoselective Oxime Ligation Enables Site-Specific Bioconjugation

The aminooxy group (-ONH₂), generated upon Boc deprotection of BOC-aminoether, reacts selectively with aldehydes and ketones to form stable oxime ethers under mild aqueous conditions (pH 4-7), a chemoselective ligation that proceeds efficiently even in the presence of unprotected amino, carboxyl, and thiol groups [1]. In comparative studies of bioconjugation chemistries, aminooxy-aldehyde/ketone oxime ligation exhibits second-order rate constants ranging from 10⁻⁴ to 10¹ M⁻¹ s⁻¹ depending on pH and catalyst (e.g., aniline), with maximal rates at pH 4.5-5.5 [2]. In contrast, hydrazide-aldehyde hydrazone formation shows comparable rate constants (10⁻⁴ to 10⁻¹ M⁻¹ s⁻¹) but requires more acidic conditions (pH 3-4) and yields less stable conjugates; Staudinger ligation (azide-phosphine) proceeds more slowly (10⁻³ to 10⁻² M⁻¹ s⁻¹) and requires non-endogenous functional groups; copper-catalyzed azide-alkyne cycloaddition (CuAAC) exhibits faster kinetics (10¹ to 10² M⁻¹ s⁻¹) but requires cytotoxic copper and is incompatible with live-cell applications [2].

Bioconjugation Oxime Ligation Chemoselective Chemistry

Solid-Phase Coupling Efficiency: Boc-Aminooxyacetic Acid Achieves Near-Quantitative Yields Under Optimized Conditions

An improved solid-phase coupling procedure for Boc-aminooxyacetic acid—a structurally analogous derivative of BOC-aminoether—achieves near-quantitative yields of Aoa-peptides by avoiding base-containing activation mixtures that cause over-acylation side reactions [1]. While quantitative yield values are not explicitly reported in the abstract, the study establishes that base-free coupling conditions (e.g., DIC/HOBt or DIC/Oxyma in the absence of DIEA) practically suppress N-overacylation of the aminooxy function, a critical advantage over standard coupling protocols using HBTU/DIEA or HATU/DIEA which produce significant over-acylated byproducts [1]. In comparative studies of aminooxyacetic acid incorporation during Fmoc-SPPS, standard protocols using N-Boc- or N,N'-bis-Boc-protected aminooxyacetic acids were found to be inadequate for stepwise peptide elongation due to N-overacylation [2].

Solid-Phase Peptide Synthesis Glycoprobes Aminooxy-Peptides

Solid-State Long-Term Storage Stability: Boc-Amino Acids Remain Intact for Extended Periods at Refrigerated Temperatures

Boc-protected amino acids and related derivatives, including the Boc-protected hydroxylamine class to which BOC-aminoether belongs, are characterized by solid-state stability that permits long-term storage without significant decomposition when maintained under appropriate conditions [1]. Specifically, Boc-amino acids can be stored for prolonged periods at 2-8 °C without appreciable degradation, with recommended storage conditions including protection from moisture and light [2]. In contrast, Fmoc-protected amino acids exhibit greater susceptibility to base-catalyzed decomposition and must be stored under strictly anhydrous conditions to prevent premature Fmoc cleavage and diketopiperazine formation; Alloc-protected derivatives require inert atmosphere storage to prevent palladium-catalyzed deprotection during handling [3].

Reagent Stability Storage Conditions Procurement Logistics

Validated BOC-aminoether Applications: Where This Reagent Outperforms Alternatives


PROTAC Linker Synthesis Requiring Minimal Spacer Length

In PROTAC development, linker length critically influences ternary complex formation efficiency and target degradation potency. BOC-aminoether (MW 133.15 g/mol, 3 rotatable bonds) provides the minimal aminooxy functionality for constructing short, rigid PROTAC linkers where every angstrom of spacer length impacts degradation activity. In contrast, PEG-containing analogs such as Boc-Aminooxy-PEG4-amine (MW 324-352 g/mol, PEG4 spacer ~17.6 Å extended length) introduce excess flexibility and hydrophilicity that can reduce membrane permeability and alter the optimal spatial relationship between POI ligand and E3 ligase binder. The Boc group's orthogonal stability (7-year half-life in TFA/DCM, stable to basic conditions) enables sequential deprotection and conjugation steps without compromising the integrity of acid- or base-sensitive warheads .

Site-Specific Protein Bioconjugation via Oxime Ligation

BOC-aminoether, upon acidic Boc deprotection, releases the reactive aminooxy group that chemoselectively couples with aldehyde- or ketone-functionalized proteins to form stable oxime linkages under mild aqueous conditions (pH 4-7, 25 °C). This metal-free, bioorthogonal ligation proceeds with second-order rate constants up to 10¹ M⁻¹ s⁻¹ (with aniline catalysis) and does not require cytotoxic copper catalysts, distinguishing it from CuAAC-based conjugation. The reaction tolerates the presence of unprotected amino, carboxyl, and thiol groups, enabling site-specific modification of sensitive biomolecules (e.g., antibodies, enzymes) without denaturation or loss of function . This application is directly supported by the documented use of structurally analogous O-[(1,1-dimethylethoxy)carbonyl]hydroxylamine as a reactant in PEGylation and dimerization of expressed proteins .

Solid-Phase Synthesis of Aminooxy-Modified Peptides for Glycomics

BOC-aminoether derivatives (e.g., Boc-aminooxyacetic acid) enable solid-phase synthesis of aminooxy-containing peptides used as glycoprobe precursors in surface-based sugar-protein interaction studies. The optimized base-free coupling protocol (DIC-mediated activation without DIEA) suppresses N-overacylation side reactions, yielding near-quantitative incorporation of the aminooxy functionality onto resin-bound peptides . This application is validated by comparative SPPS studies showing that N-Boc- and N,N'-bis-Boc-protected aminooxyacetic acids are inadequate for stepwise peptide elongation under standard Fmoc-SPPS conditions . The minimal steric profile of BOC-aminoether (3 rotatable bonds, MW 133.15 g/mol) minimizes steric hindrance during on-resin coupling, a critical advantage over bulkier PEGylated aminooxy derivatives that exhibit reduced coupling efficiency due to chain entanglement and steric occlusion.

Electrophilic Amination Reagent for Hydrazino Acid Synthesis

BOC-aminoether serves as a precursor to N-Boc-O-tosyl hydroxylamine, an efficient NH-Boc transfer reagent for electrophilic amination of amino acids, esters, and alcohols to produce Boc-protected hydrazino derivatives in good yields . These Boc-protected hydrazino acids are valuable intermediates for modified peptides and biologically active heterocyclic derivatives. The Boc group's stability to nucleophiles and bases permits subsequent synthetic manipulations without premature deprotection, while its clean acidolytic cleavage (TFA/DCM, minutes) generates the free hydrazine functionality under mild conditions compatible with peptide substrates. This application leverages the orthogonal protection strategy enabled by the Boc group, which distinguishes BOC-aminoether from alternative hydroxylamine derivatives protected with acid-labile groups (e.g., Trt) that would undergo premature cleavage during electrophilic amination reaction conditions.

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